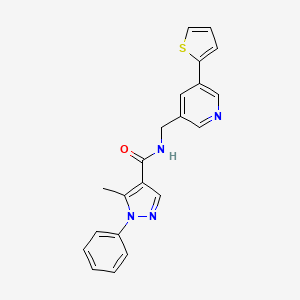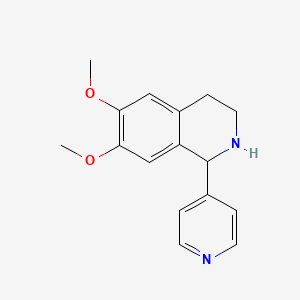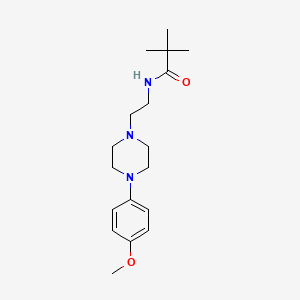
5-amino-1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl 2-bromobenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a bromobenzoate moiety
Métodos De Preparación
The synthesis of 5-amino-1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl 2-bromobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the sulfonylation of the pyrazole ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the bromobenzoate moiety: The final step involves the esterification of the sulfonylated pyrazole with 2-bromobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
5-amino-1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The bromine atom in the benzoate moiety can be substituted with nucleophiles like amines or thiols under suitable conditions, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).
Aplicaciones Científicas De Investigación
5-amino-1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl 2-bromobenzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and advanced materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-amino-1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl 2-bromobenzoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the sulfonyl and bromobenzoate moieties contribute to its overall stability and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for cellular function and homeostasis.
Comparación Con Compuestos Similares
Similar compounds to 5-amino-1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl 2-bromobenzoate include:
5-amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile: This compound shares the pyrazole core but differs in the substituents attached to the ring, leading to different chemical properties and applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar pyrazole structure but are fused with a pyrimidine ring, making them potent inhibitors of cyclin-dependent kinases (CDKs) and potential anticancer agents.
Phenylboronic pinacol esters: Although structurally different, these compounds are used in similar applications, such as drug design and material science, due to their ability to form stable complexes with biological molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
[5-amino-1-(4-fluorophenyl)sulfonylpyrazol-3-yl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O4S/c17-13-4-2-1-3-12(13)16(22)25-15-9-14(19)21(20-15)26(23,24)11-7-5-10(18)6-8-11/h1-9H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNYWGNDZVLBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-phenylcarbamate](/img/structure/B2617372.png)



![Bicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B2617383.png)
![N,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2617386.png)

![(E)-3-(((furan-2-ylmethyl)imino)methyl)-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2617388.png)
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2617390.png)


